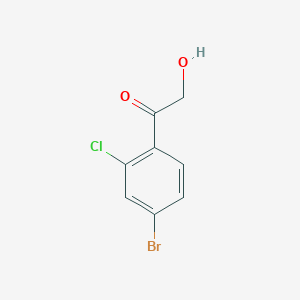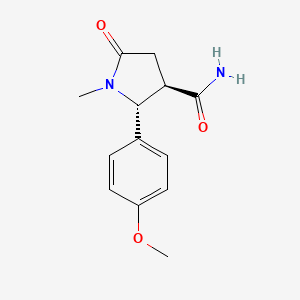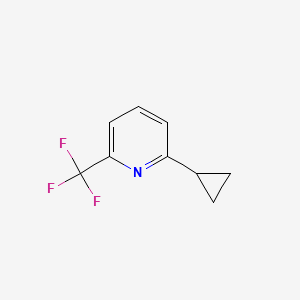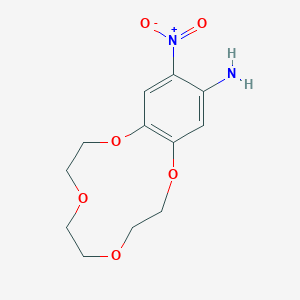
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride: is an organofluorine compound that features a cyclobutane ring substituted with a fluorine atom and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Sulfonyl Chloride Introduction: The sulfonyl chloride group can be introduced by reacting the fluorocyclobutane with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the fluorocyclobutane ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: Formation of sulfonamides.
Oxidation: Formation of cyclobutane derivatives with oxidized functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach fluorinated groups to biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: Its unique structural features make it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride largely depends on the context in which it is used. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects.
Comparación Con Compuestos Similares
(1R,2R)-2-chlorocyclobutane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-2-bromocyclobutane-1-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
(1R,2R)-2-iodocyclobutane-1-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom imparts unique properties such as increased stability and reactivity compared to its halogenated analogs.
Reactivity: The electron-withdrawing effect of fluorine can enhance the electrophilicity of the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C4H6ClFO2S |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4-/m1/s1 |
Clave InChI |
MBCWYXRUYHCUIL-QWWZWVQMSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]1F)S(=O)(=O)Cl |
SMILES canónico |
C1CC(C1F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
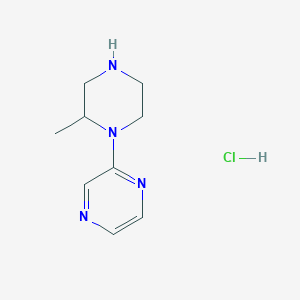
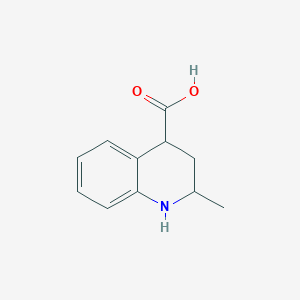
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)
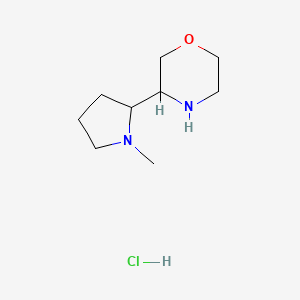
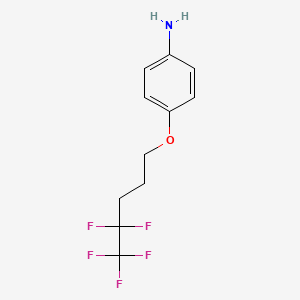
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
